Isoquinoline, 2-ethyl-1,2,3,4-tetrahydro-1-(2-propenyl)-
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Overview
Description
1-Allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound is part of the isoquinoline alkaloid family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield. One common method is the transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategy, which involves the direct coupling of the C(sp3)–H bond of 1,2,3,4-tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly methods and catalysts is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or TBHP, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve nucleophiles and can be catalyzed by transition metals.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles, transition metal catalysts
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1-allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline .
Scientific Research Applications
1-Allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Studied for its potential neuroprotective and antineuroinflammatory properties.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative disorders and other diseases.
Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis
Mechanism of Action
The mechanism of action of 1-allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. It is known to function as an inhibitor of certain enzymes and receptors, thereby modulating various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1,2,3,4-Tetrahydroisoquinoline
- N-Benzyl-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline
Comparison: 1-Allyl-2-ethyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit enhanced neuroprotective and antineuroinflammatory activities, making it a valuable compound for further research and development .
Properties
CAS No. |
144344-02-5 |
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Molecular Formula |
C14H19N |
Molecular Weight |
201.31 g/mol |
IUPAC Name |
2-ethyl-1-prop-2-enyl-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C14H19N/c1-3-7-14-13-9-6-5-8-12(13)10-11-15(14)4-2/h3,5-6,8-9,14H,1,4,7,10-11H2,2H3 |
InChI Key |
OUBBRGOIYOPHCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2=CC=CC=C2C1CC=C |
Origin of Product |
United States |
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